molecular formula C8H12N2O B016962 1-Acetylpiperidine-4-carbonitrile CAS No. 25503-91-7

1-Acetylpiperidine-4-carbonitrile

Cat. No.: B016962
CAS No.: 25503-91-7
M. Wt: 152.19 g/mol
InChI Key: NFDGRMQIOHRQHF-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-4-carbonitrile is an organic compound with the molecular formula C8H12N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpiperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-acetyl-4-piperidinecarboxylic acid with acetonitrile. The reaction typically requires a dehydrating agent to facilitate the formation of the nitrile group .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Acetylpiperidine-4-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Acetylpiperidine-4-carboxylic acid
  • 1-Acetylpiperidine-4-methanol
  • 1-Acetylpiperidine-4-amine

Comparison: 1-Acetylpiperidine-4-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and properties compared to its analogs. For example, the nitrile group can undergo specific reactions such as reduction to amines, which are not possible with carboxylic acids or alcohols. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

1-acetylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDGRMQIOHRQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373327
Record name 1-acetylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25503-91-7
Record name 1-Acetyl-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25503-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-acetylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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